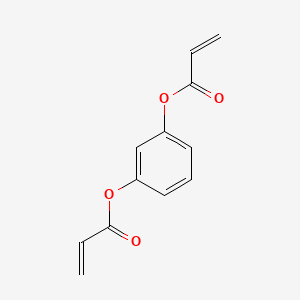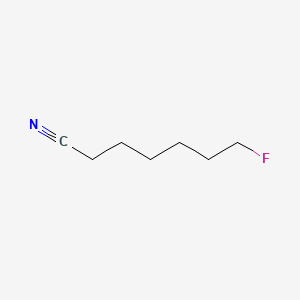
Zirconium difluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium difluoride is an inorganic chemical compound with the chemical formula ZrF₂. It is known for its black crystalline appearance and orthorhombic crystal structure. This compound is notable for its high reactivity and tendency to ignite and burn, forming zirconium dioxide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zirconium difluoride can be synthesized by the action of atomic hydrogen on thin layers of zirconium tetrafluoride at a temperature of approximately 350°C . This method involves the reduction of zirconium tetrafluoride by atomic hydrogen, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis method mentioned above can be scaled up for industrial purposes. The key is to maintain controlled reaction conditions to ensure the purity and yield of the product.
Types of Reactions:
Oxidation: this compound readily ignites and burns in the presence of oxygen to form zirconium dioxide.
Disproportionation: When heated to 800°C, this compound disproportionates to form zirconium tetrafluoride and zirconium metal.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Disproportionation: High temperatures (around 800°C).
Major Products Formed:
Oxidation: Zirconium dioxide (ZrO₂).
Disproportionation: Zirconium tetrafluoride (ZrF₄) and zirconium metal (Zr).
Wissenschaftliche Forschungsanwendungen
Zirconium difluoride has several applications in scientific research, particularly in the fields of chemistry and materials science. Its high reactivity and unique properties make it useful in the synthesis of other zirconium compounds and materials.
Wirkmechanismus
The mechanism of action of zirconium difluoride primarily involves its high reactivity with oxygen and other elements. When exposed to oxygen, it readily forms zirconium dioxide, a stable and inert compound. This reactivity is due to the strong affinity of zirconium for oxygen, which drives the oxidation process .
Vergleich Mit ähnlichen Verbindungen
Zirconium tetrafluoride (ZrF₄): A higher fluoride of zirconium, used in the production of optical fibers and glasses.
Zirconium trifluoride (ZrF₃): Another fluoride of zirconium, less common but also used in various chemical processes.
Comparison:
Reactivity: Zirconium difluoride is more reactive than zirconium tetrafluoride and zirconium trifluoride due to its lower oxidation state.
Applications: While zirconium tetrafluoride is widely used in optical applications, this compound’s primary use is in chemical synthesis and research due to its high reactivity.
Stability: Zirconium tetrafluoride is more stable compared to this compound, which readily ignites and burns.
This compound stands out due to its unique combination of high reactivity and specific applications in scientific research, making it a valuable compound in the field of inorganic chemistry.
Eigenschaften
Molekularformel |
F2Zr |
|---|---|
Molekulargewicht |
129.22 g/mol |
IUPAC-Name |
difluorozirconium |
InChI |
InChI=1S/2FH.Zr/h2*1H;/q;;+2/p-2 |
InChI-Schlüssel |
COSHNDIHSFYGTR-UHFFFAOYSA-L |
Kanonische SMILES |
F[Zr]F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


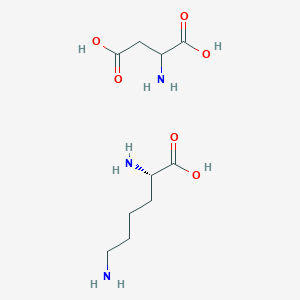


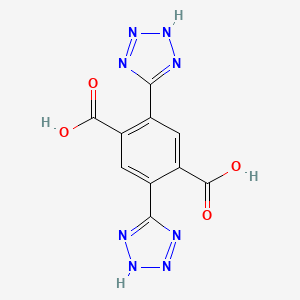
![N-(4-[Benzoyl]benzyl)-N-(4-bromo phenyl)-N,N-dimethylammonium butyltriphenyl borate](/img/structure/B13732021.png)
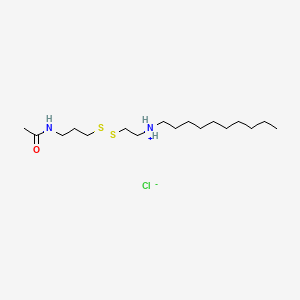

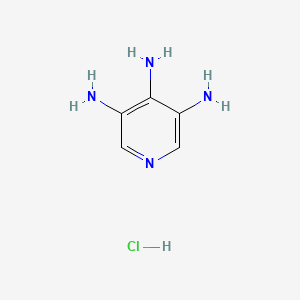
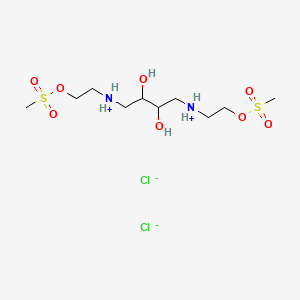


![(NE)-N-[(2-isoquinolin-1-ylphenyl)methylidene]hydroxylamine](/img/structure/B13732079.png)
